Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1707566-05-9
VCID: VC11741965
InChI: InChI=1S/C12H12N2O2S.ClH/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,13,14);1H
SMILES: CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl
Molecular Formula: C12H13ClN2O2S
Molecular Weight: 284.76 g/mol

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride

CAS No.: 1707566-05-9

Cat. No.: VC11741965

Molecular Formula: C12H13ClN2O2S

Molecular Weight: 284.76 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride - 1707566-05-9

Specification

CAS No. 1707566-05-9
Molecular Formula C12H13ClN2O2S
Molecular Weight 284.76 g/mol
IUPAC Name ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H12N2O2S.ClH/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,13,14);1H
Standard InChI Key LQEAJOQRYVBRRI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl
Canonical SMILES CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl

Introduction

Structural and Molecular Characterization

The molecular architecture of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride combines a thiazole ring with three distinct substituents, conferring unique electronic and steric properties. The hydrochloride salt enhances solubility in polar solvents, a feature critical for pharmaceutical formulations.

Molecular Formula and Weight

  • Molecular formula: C12H13N2O2SHCl\text{C}_{12}\text{H}_{13}\text{N}_2\text{O}_2\text{S} \cdot \text{HCl}

  • Molecular weight: 284.76 g/mol (calculated from constituent atomic masses).

Crystallographic and Spectroscopic Data

  • Melting point: Analogous thiazole carboxylates, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, exhibit melting points of 172–173°C . For the phenyl-substituted derivative, the melting point is expected to be higher due to increased aromatic stacking interactions.

  • Spectral signatures:

    • IR: A strong absorption band near 1700 cm1^{-1} corresponds to the ester carbonyl group, while N–H stretching of the amino group appears at 3300–3500 cm1^{-1} .

    • 1^1H NMR: Key signals include a triplet for the ethyl group’s methyl protons (~1.3 ppm), a quartet for the methylene group (~4.3 ppm), and aromatic protons from the phenyl ring (7.2–7.6 ppm) .

Synthetic Pathways and Optimization

The synthesis of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride typically involves cyclocondensation followed by salt formation. A comparative analysis of methods reveals advancements in yield and efficiency.

Cyclocondensation Reaction

The core thiazole ring forms via reaction between thiourea and a substituted α-chlorocarbonyl precursor. For the phenyl variant, 2-chloro-3-oxo-3-phenylpropanoic acid ethyl ester is reacted with thiourea in ethanol under basic conditions :

Thiourea+2-Chloro-3-oxo-3-phenylpropanoateEtOH, Na2CO3Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate\text{Thiourea} + \text{2-Chloro-3-oxo-3-phenylpropanoate} \xrightarrow{\text{EtOH, Na}_2\text{CO}_3} \text{Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate}

Key parameters:

  • Solvent: Ethanol (10–35% concentration) ensures optimal solubility .

  • Temperature: Stepwise heating (40–70°C) minimizes side reactions .

  • Catalyst: Sodium carbonate (0.01–0.1 wt ratio) accelerates cyclization .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability:

Free base+HClEthyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride\text{Free base} + \text{HCl} \rightarrow \text{Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride}

Yield optimization:

  • Reaction time: 5–5.5 hours at 60–70°C achieves >98% conversion .

  • Workup: Distillation removes excess solvent, and pH adjustment (9–10) precipitates the product .

Physicochemical Properties and Stability

The compound’s utility in drug development hinges on its stability and solubility profile.

Solubility and Partition Coefficient

  • Solubility: Freely soluble in dimethyl sulfoxide (DMSO) and ethanol; sparingly soluble in water (enhanced by hydrochloride formation) .

  • LogP: Estimated at 2.67 (un-ionized form), indicating moderate lipophilicity .

Thermal Stability

  • Decomposition temperature: >225°C (based on flash point data of analogous compounds) .

  • Storage recommendations: Desiccated at 2–8°C to prevent hydrolysis of the ester group.

Pharmaceutical and Biological Applications

Thiazole derivatives are prized for their antimicrobial and anticancer potential.

Antimicrobial Activity

Ethyl 2-amino-thiazole-4-carboxylate derivatives exhibit broad-spectrum activity:

Microbial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus12.5–25.0
Escherichia coli25.0–50.0
Candida albicans50.0–100.0

The phenyl substituent enhances membrane penetration, while the amino group facilitates target binding .

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